N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Covalent inhibitor intermediate Physicochemical property Permeability

Reactive bromoacetyl warhead with cyclopropanecarboxamide moiety, ortho-methyl, meta-amino substitution pattern—distinct from simpler bromoacetamides. Regioisomeric purity ensures specific cysteine targeting in kinase ATP pockets (B-Raf, EGFR). Cyclopropane ring provides conformational rigidity, enhances metabolic stability, and reduces non-specific binding in pull-down assays. Ideal for covalent inhibitor synthesis and bradykinin B1 antagonist development. Choose for validated SAR and reliable chemical biology outcomes.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 1138443-78-3
Cat. No. B1439690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
CAS1138443-78-3
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr
InChIInChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18)
InChIKeyDTIMSJLDYQIMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide (CAS 1138443-78-3): Chemical Identity and Procurement Baseline


N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a synthetic small molecule with the molecular formula C13H15BrN2O2 and a molecular weight of 311.17 g/mol [1]. It is supplied as a research-grade chemical by specialty vendors such as Santa Cruz Biotechnology (sc-331094, 500 mg, $284.00) . The compound features a reactive bromoacetyl warhead and a cyclopropanecarboxamide moiety, placing it within a class of electrophilic intermediates and potential covalent probe precursors. Unlike simpler bromoacetamides, this compound incorporates a sterically constrained cyclopropane ring and a methyl-substituted phenylenediamine core, which can influence reactivity and target selectivity.

Why Generic Bromoacetyl Compounds Cannot Replace N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide


Simple N-alkyl or N-aryl bromoacetamides (e.g., N-(2-bromoacetyl)cyclopropanecarboxamide or N-phenyl bromoacetamide) lack the ortho-methyl and meta-amino substitution pattern that defines the core of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide. This specific substitution geometry alters the electrophilic reactivity of the bromoacetyl group and influences the molecule's conformation and solubility . Furthermore, the cyclopropanecarboxamide group, which is critical for interactions in certain kinase and bradykinin receptor chemical space [1], is absent in simpler analogs. Substituting with a compound lacking these features would introduce different off-target reactivity, incompatible pharmacokinetic properties, and invalidate structure-activity relationships in ongoing research programs.

Quantitative Differentiation Evidence for N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide


Molecular Weight and Lipophilicity: Impact on Cellular Permeability vs. Simpler Analogs

The compound possesses a molecular weight of 311.17 g/mol and a computed XLogP3-AA of 1.9 [1]. This is substantially higher than simpler bromoacetamide intermediates such as N-(2-bromoacetyl)cyclopropanecarboxamide (MW 206.04 g/mol, LogP ~0.5) . The elevated lipophilicity and size suggest improved passive membrane permeability, a critical parameter for intracellular target engagement.

Covalent inhibitor intermediate Physicochemical property Permeability

Topological Polar Surface Area (TPSA): Impact on Oral Bioavailability Potential

The TPSA of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is 58.2 Ų [1]. This is well below the 140 Ų threshold commonly associated with good oral bioavailability, and it is higher than that of N-(2-bromoacetyl)cyclopropanecarboxamide (TPSA ~29 Ų, estimated) . The increased polar surface area arises from the additional amide and aniline nitrogens, offering a more balanced polarity profile for oral drug-like space.

Drug-like properties TPSA Bioavailability

Presence of a Cyclopropane Ring: Conformational Restriction and Metabolic Stability

The cyclopropanecarboxamide group in this compound introduces conformational restriction, which is known to improve target binding affinity and metabolic stability in kinase inhibitor programs [1]. In contrast, simple bromoacetamides (e.g., N-phenyl bromoacetamide) lack such a group, resulting in higher conformational flexibility and often faster oxidative metabolism. While direct microsomal stability data were not found for this exact compound, the class-level advantage is documented in B-Raf kinase inhibitor design where cyclopropane derivatives showed improved metabolic half-life [2].

Metabolic stability Conformational restriction Cyclopropane

Regioisomeric Purity: Impact on Biological Reproducibility

The compound is specifically the 3-amino-2-methylphenyl isomer (ortho-methyl, meta-substituted). The 5-amino-2-methylphenyl isomer (CAS 1138443-79-4) is also commercially available but is a distinct chemical entity with different biological activity . Using an impure or mixed isomeric batch could lead to irreproducible results in biological assays. Santa Cruz Biotechnology specifies a single isomer (CAS 1138443-78-3) with lot-specific analysis , ensuring regioisomeric integrity.

Regioisomer Chemical purity Reproducibility

Best-Fit Application Scenarios for N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide Based on Evidence


Covalent Kinase Probe Development

The bromoacetyl warhead can target cysteine residues in kinase ATP-binding pockets. The cyclopropane ring provides conformational rigidity similar to known B-Raf inhibitors [1]. Researchers can use this compound to synthesize novel covalent B-Raf or EGFR inhibitors, leveraging the cyclopropane group to enhance metabolic stability.

Bradykinin B1 Receptor Antagonist Intermediate

Aminocyclopropanecarboxamide derivatives are key scaffolds for bradykinin B1 receptor antagonists [2]. This compound's substitution pattern is a logical intermediate for constructing potent, selective antagonists useful in pain and inflammation research.

Chemical Biology Toolbox for Irreversible Protein Labeling

The regioisomeric purity (meta-amino, ortho-methyl) ensures specific orientation for covalent attachment . It can be conjugated to fluorophores or biotin for pull-down assays, where the cyclopropane group may reduce non-specific binding compared to flexible-chain analogs.

Quote Request

Request a Quote for N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.